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Compound of Interest

Compound Name: YM758

Cat. No.: B8069513 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

mechanisms of ion channel modulators is paramount. YM758, a compound identified as an

inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, presents a

case study in the challenges of elucidating the full scientific story of a discontinued

pharmaceutical candidate.

YM758, also known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-

carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma, Inc.

(formerly Yamanouchi Pharmaceutical Co., Ltd.) as a potent inhibitor of the "funny" current (If),

which is generated by HCN channels.[1] The primary therapeutic targets for YM758 were

cardiovascular conditions such as stable angina and atrial fibrillation, owing to its ability to

selectively lower heart rate.[1] Despite its initial promise, the development of YM758 was

discontinued, leading to a scarcity of in-depth, publicly available data on its precise mechanism

of action at the molecular level.

This guide endeavors to synthesize the available information on YM758's interaction with HCN

channels, while also highlighting the significant gaps in the current body of knowledge.

Limited Quantitative Data on YM758's Effect on HCN
Channels
A comprehensive review of publicly accessible scientific literature and patent databases

reveals a notable absence of detailed electrophysiological data for YM758. Key quantitative
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metrics, which are crucial for a thorough understanding of its inhibitory profile, remain largely

unpublished. This includes:

IC50 Values: While acknowledged as a potent inhibitor, specific IC50 values for YM758
against different HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4) are not readily

available in peer-reviewed publications.

Gating Parameter Modifications: Detailed information on how YM758 affects the gating

properties of HCN channels, such as the voltage-dependence of activation, and the kinetics

of channel opening and closing, has not been publicly disclosed.

State-Dependent Block: The mechanism of many HCN channel blockers involves

preferential binding to specific channel states (open, closed, or inactivated). There is no

available data to confirm whether YM758 exhibits such state-dependent inhibition.

Due to the lack of this fundamental quantitative data, a comparative table summarizing the

effects of YM758 on HCN channel properties cannot be constructed at this time.

Presumed Experimental Protocols
Based on standard practices for characterizing HCN channel inhibitors during the period of

YM758's development, the following experimental protocols were likely employed internally by

Yamanouchi/Astellas Pharma. However, it is critical to note that specific, detailed

methodologies for YM758 have not been published.

1. Electrophysiology:

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique would have been

a primary method for initial screening and characterization.

Procedure:

Synthesize cRNA for the desired human HCN channel isoform (e.g., hHCN1, hHCN2,

hHCN4).

Inject the cRNA into Xenopus laevis oocytes.
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After 2-5 days of incubation to allow for channel expression, place the oocyte in a

recording chamber perfused with a standard bathing solution (e.g., containing in mM: 96

NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4).

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage

recording and one for current injection).

Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply

hyperpolarizing voltage steps to elicit HCN channel currents.

Record baseline currents and then perfuse the chamber with varying concentrations of

YM758 to determine its inhibitory effect.

Patch-Clamp Electrophysiology in Mammalian Cells: For more detailed mechanistic studies,

whole-cell or inside-out patch-clamp recordings from mammalian cell lines (e.g., HEK293 or

CHO cells) stably or transiently expressing specific HCN channel isoforms would have been

utilized.

Procedure (Whole-Cell):

Culture mammalian cells expressing the target HCN channel isoform.

Place a coverslip with adherent cells into a recording chamber on an inverted

microscope.

Perfuse with an extracellular solution.

Use a glass micropipette filled with an intracellular solution to form a high-resistance

seal with the cell membrane and then rupture the membrane patch to gain electrical

access to the cell's interior.

Apply voltage protocols to elicit HCN currents and test the effects of YM758 applied to

the extracellular solution.

2. In Vitro and In Vivo Pharmacology:

Isolated Guinea Pig Right Atria: As suggested by the literature, spontaneously beating

guinea pig right atria were likely used to assess the negative chronotropic effects of YM758
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in a native tissue setting.

Anesthetized Rat Models: In vivo studies in anesthetized rats would have been conducted to

evaluate the effects of YM758 on heart rate and blood pressure.

Visualizing the Unknown: Proposed Mechanisms
and Workflows
Given the absence of specific data for YM758, we can visualize the hypothesized mechanism

of action and the general experimental workflow for its characterization based on our

understanding of other HCN channel inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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